

A Technical Guide to the Spectroscopic Data of 2-Chlorostyrene

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Compound of Interest

Compound Name: 2-Chlorostyrene

Cat. No.: B146407

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for **2-chlorostyrene**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Spectroscopic Data of 2-Chlorostyrene

The following tables summarize the key spectroscopic data for **2-chlorostyrene**.

Table 1: ^1H NMR Spectroscopic Data of **2-Chlorostyrene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.60 - 7.55	m	Aromatic CH	
7.35 - 7.15	m	Aromatic CH	
7.05	dd	17.6, 11.0	=CH- (vinyl)
5.75	d	17.6	=CH ₂ (trans) (vinyl)
5.40	d	11.0	=CH ₂ (cis) (vinyl)

Solvent: CDCl_3 , Frequency: 400 MHz[1][2]

Table 2: ^{13}C NMR Spectroscopic Data of **2-Chlorostyrene**

Chemical Shift (δ) ppm	Assignment
135.5	C-Cl
134.8	=CH- (vinyl)
129.8	Aromatic CH
128.0	Aromatic CH
127.2	Aromatic CH
126.9	Aromatic CH
126.5	Quaternary C
116.5	=CH ₂ (vinyl)

Solvent: CDCl_3 , Frequency: 101 MHz[1]

Table 3: IR Spectroscopic Data of **2-Chlorostyrene**

Wavenumber (cm^{-1})	Assignment
3080	C-H stretch (vinyl)
3060	C-H stretch (aromatic)
1625	C=C stretch (vinyl)
1590, 1565, 1470	C=C stretch (aromatic)
1440	CH_2 scissoring
990, 910	C-H bend (vinyl)
750	C-H bend (ortho-disubstituted)
720	C-Cl stretch

Technique: Liquid Film or solution in CCl_4 and CS_2 [2][3]

Table 4: UV-Vis Spectroscopic Data of 2-Chlorostyrene

λ _{max} (nm)	Molar Absorptivity (ε)	Solvent
246.5	8318 (log ε = 3.92)	Chloroform

[4]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[1][2] The sample of **2-chlorostyrene** was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. All chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

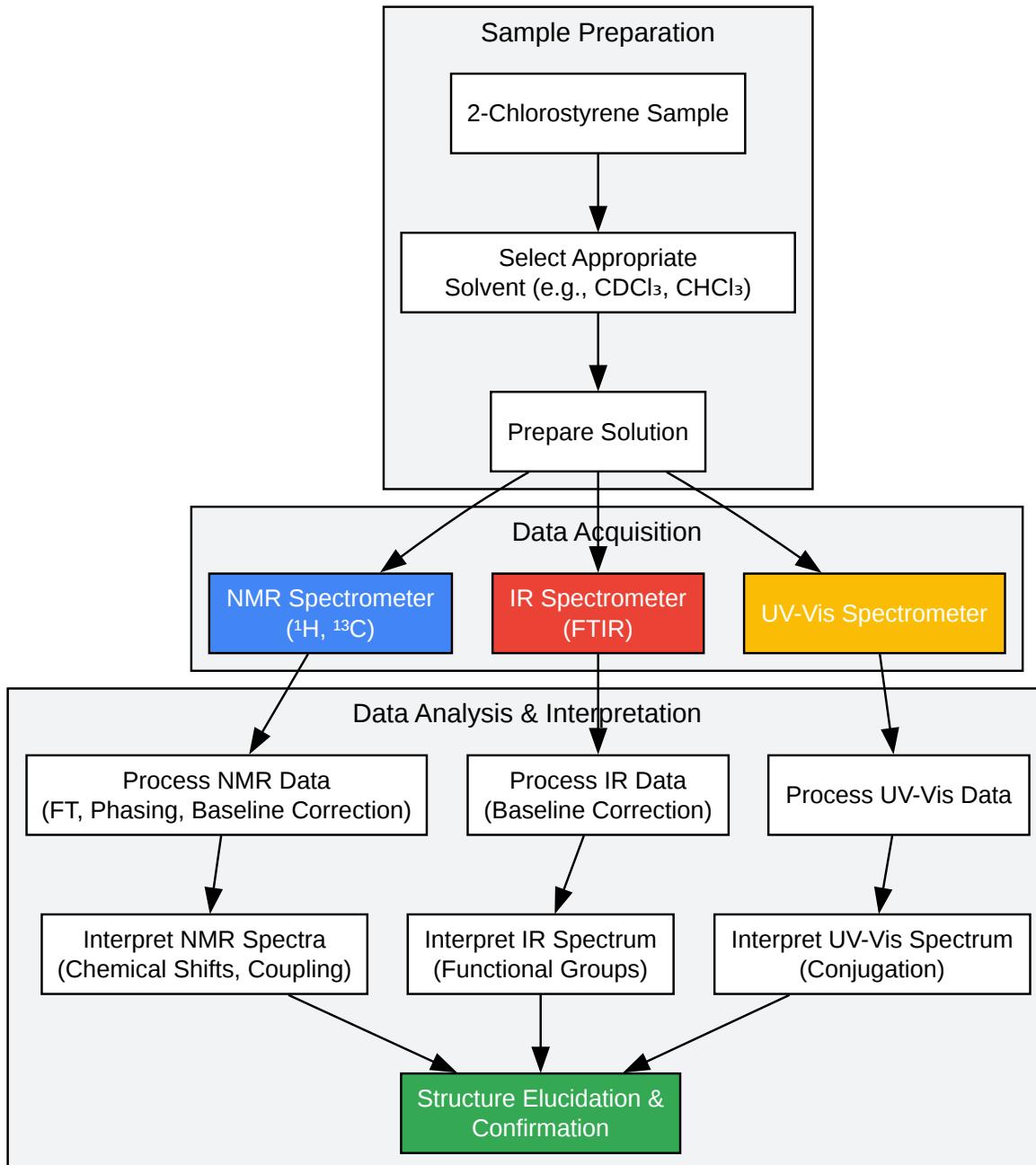
The IR spectrum was recorded from a liquid film of the neat compound. Alternatively, spectra were obtained from a 10% solution in carbon tetrachloride (CCl₄) for the 3800-1330 cm⁻¹ region and a 10% solution in carbon disulfide (CS₂) for the 1330-460 cm⁻¹ region.[2][3] The spectra were collected using a Dow KBr foreprism-grating instrument.[3] Another reported method involves a capillary cell with the neat sample for FTIR analysis.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum was measured using a solution of **2-chlorostyrene** in chloroform.[4] The spectrum was recorded to determine the wavelength of maximum absorption (λ_{max}).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-chlorostyrene**.

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Caption: Workflow for Spectroscopic Analysis of **2-Chlorostyrene**.

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References

- 1. rsc.org [rsc.org]
- 2. Page loading... [guidechem.com]
- 3. 2-Chlorostyrene [webbook.nist.gov]
- 4. 2-Chlorostyrene | C8H7Cl | CID 14906 - PubChem [pubchem.ncbi.nlm.nih.gov]
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